molecular formula C11H12ClNO3 B14468640 Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- CAS No. 71919-02-3

Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo-

Cat. No.: B14468640
CAS No.: 71919-02-3
M. Wt: 241.67 g/mol
InChI Key: NPAAOGDGLLMPHM-UHFFFAOYSA-N
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Description

Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of butanamide, featuring a chloro group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- typically involves the following steps:

    Friedel-Crafts Acylation: This reaction introduces the acyl group into the aromatic ring. The reaction is carried out using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.

    Substitution: The chloro group is introduced via a nucleophilic substitution reaction, often using a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methoxy group to a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: The major product is 4-hydroxy-N-(4-methoxyphenyl)-3-oxo-butanamide.

    Reduction: The major product is 4-chloro-N-(4-methoxyphenyl)-3-hydroxybutanamide.

    Substitution: The major products depend on the nucleophile used, such as 4-amino-N-(4-methoxyphenyl)-3-oxo-butanamide.

Scientific Research Applications

Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-methoxyphenyl)benzamide
  • 4-Chloro-N-(4-methoxybenzyl)benzamide

Uniqueness

Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- is unique due to its specific substitution pattern and functional groups

Properties

CAS No.

71919-02-3

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

4-chloro-N-(4-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C11H12ClNO3/c1-16-10-4-2-8(3-5-10)13-11(15)6-9(14)7-12/h2-5H,6-7H2,1H3,(H,13,15)

InChI Key

NPAAOGDGLLMPHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(=O)CCl

Origin of Product

United States

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